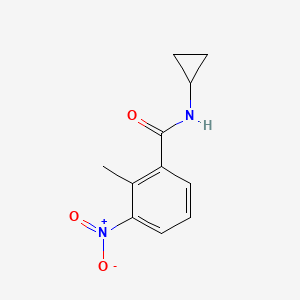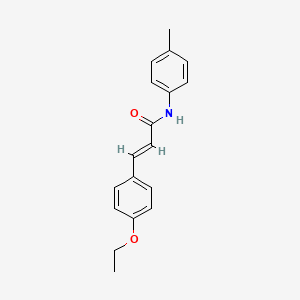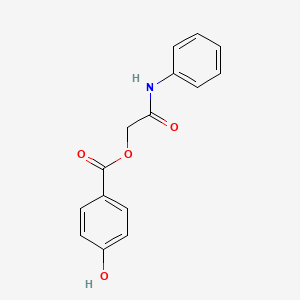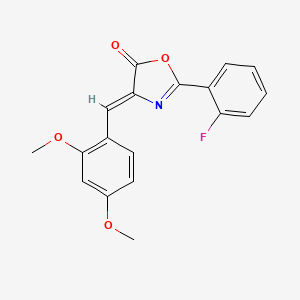![molecular formula C17H16ClNO2S3 B5754559 allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate involves the formation of a covalent bond between the compound and a thiol group. This covalent bond results in a change in the fluorescence properties of the compound, allowing for the detection of thiols. In cancer cells, allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate has been shown to inhibit the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate are not well understood. However, studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate in lab experiments is its ability to detect thiols in biological systems. Additionally, its potential use as a photosensitizer for photodynamic therapy makes it a promising compound for cancer treatment. However, limitations include its relatively low solubility in water and its potential toxicity to cells.
Orientations Futures
For the study of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate include further investigation of its anti-cancer properties and its potential as a photosensitizer for photodynamic therapy. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water. Finally, studies could explore the use of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate in other applications, such as the detection of thiols in environmental samples or the treatment of other diseases.
Méthodes De Synthèse
The synthesis of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate involves the reaction between allyl isothiocyanate and 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
Allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. It has also been investigated for its anti-cancer properties and its ability to inhibit the growth of cancer cells. Additionally, allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate has shown potential as a photosensitizer for photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
Propriétés
IUPAC Name |
(NE)-N-[(4-chlorophenyl)sulfanyl-prop-2-enylsulfanylmethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S3/c1-3-12-22-17(23-15-8-6-14(18)7-9-15)19-24(20,21)16-10-4-13(2)5-11-16/h3-11H,1,12H2,2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGOWAKSEVWMIA-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(SCC=C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\SCC=C)/SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(4-chlorophenyl)sulfanyl-prop-2-enylsulfanylmethylidene]-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)




![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)


![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)
